molecular formula C11H13NOS B12865209 5-(Hydroxymethyl)-1-phenylpyrrolidine-2-thione

5-(Hydroxymethyl)-1-phenylpyrrolidine-2-thione

Cat. No.: B12865209
M. Wt: 207.29 g/mol
InChI Key: OBEVAFPGTKTBHY-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1-phenylpyrrolidine-2-thione is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrrolidine ring with a hydroxymethyl group and a phenyl group attached, along with a thione group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1-phenylpyrrolidine-2-thione typically involves the reaction of 1-phenylpyrrolidine-2-thione with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1-phenylpyrrolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 5-(Carboxymethyl)-1-phenylpyrrolidine-2-thione.

    Reduction: Formation of 5-(Hydroxymethyl)-1-phenylpyrrolidine-2-thiol.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

5-(Hydroxymethyl)-1-phenylpyrrolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1-phenylpyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thione group can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.

    1-Phenylpyrrolidine-2-thione: Lacks the hydroxymethyl group but shares the pyrrolidine and thione groups.

    5-Hydroxymethyl-2-furaldehyde: Contains a furan ring instead of a pyrrolidine ring.

Uniqueness

5-(Hydroxymethyl)-1-phenylpyrrolidine-2-thione is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

5-(hydroxymethyl)-1-phenylpyrrolidine-2-thione

InChI

InChI=1S/C11H13NOS/c13-8-10-6-7-11(14)12(10)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2

InChI Key

OBEVAFPGTKTBHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)N(C1CO)C2=CC=CC=C2

Origin of Product

United States

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